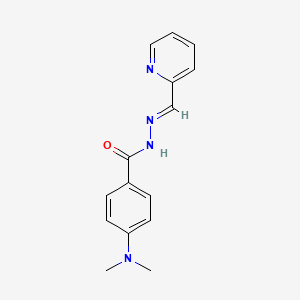

4-(二甲氨基)-N'-(2-吡啶基亚甲基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

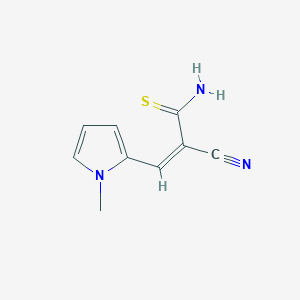

The synthesis of 4-(dimethylamino)-N'-(2-pyridinylmethylene)benzohydrazide involves the reaction of 4-pyridinecarboxaldehyde with 4-dimethylaminobenzohydrazide in methanol, producing benzohydrazones characterized by spectroscopic methods and X-ray diffraction. This method affords a straightforward approach to synthesizing the compound with high purity (Zhou, Li, & You, 2023).

Molecular Structure Analysis

Density Functional Theory (DFT) studies on complexes of 4-(dimethylamino)-N'-(2-pyridinylmethylene)benzohydrazide reveal the molecular geometry and confirm the stability of these complexes. The analysis indicates variations in the molecular structure depending on the metallic ion employed, showcasing the compound's adaptability in forming complexes (Varela, Gutiérrez Gómez, & Chaur Valencia, 2016).

Chemical Reactions and Properties

4-(Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for acylation reactions, demonstrating the compound's reactivity and potential utility in organic synthesis. This catalytic activity underlines its importance in facilitating a range of chemical transformations (Liu, Ma, Liu, & Wang, 2014).

Physical Properties Analysis

The crystalline structure of derivatives of 4-(dimethylamino)-N'-(2-pyridinylmethylene)benzohydrazide has been elucidated, revealing insights into its physical characteristics. These studies provide valuable information on the intermolecular interactions and stability of the compound in solid form (Wang & Sun, 2010).

Chemical Properties Analysis

Research on the iodolactonisation of γ,δ-unsaturated carboxylic acids catalyzed by 4-(dimethylamino)pyridine underscores the compound's chemical properties, particularly its catalytic efficiency in promoting lactonization under neutral conditions. This highlights its versatility and potential applications in synthetic chemistry (Meng, Liu, Liu, & Wang, 2015).

科学研究应用

催化、DNA结合和抗菌活性

一种新席夫碱,衍生自2-羟基苯乙酮与4-(3-氰基-4,6-二甲基吡啶-2-基氨基)苯甲酰肼的缩合,及其金属配合物(Co(II)、Ni(II)和Cu(II))已被合成和表征。这些化合物表现出显着的催化、DNA结合和抗菌活性。通过吸收光谱和粘度测量检查DNA结合行为,同时使用圆盘扩散法研究了对革兰氏阴性菌(大肠杆菌)和革兰氏阳性菌(金黄色葡萄球菌)以及真菌(白色念珠菌)菌株的抗菌活性。还评估了这些化合物作为抗癌剂对人癌细胞系 MCF-7 和 HepG-2 的潜力,并通过 DPPH 自由基清除试验评估了它们的体外抗氧化活性 (El‐Gammal 等人,2021).

复合几何的密度泛函理论(DFT)研究

对与金属(Zn、Cu、Ni、Fe、Mn、Ca和Co)和4-二甲氨基-N'-(吡啶-2-基)亚甲基苯甲酰肼形成的配合物的分子几何进行了DFT研究。该研究揭示了金属如何影响缔合能和复合几何,表明 Cu-L 是最有利的复合物。这项研究提供了对这些配合物的结构和电子性质的见解,有助于理解它们的反应性和在催化和材料科学中的潜在应用 (Varela 等人,2016).

催化和反应机理

4-(N,N-二甲氨基)吡啶盐酸盐已被用作在无碱条件下惰性醇和酚酰化的可回收催化剂。本研究详细介绍了反应机理,重点介绍了N-酰基-4-(N',N'-二甲氨基)吡啶氯化物的形成及其与亲核底物的相互作用。对这一催化过程的见解对开发高效且环境友好的合成方法具有重要意义 (Liu 等人,2014).

醇的动力学和氧化反应

Cr(VI)-4-(二甲氨基)吡啶氧化醇的反应动力学和机理已得到探索。这项研究阐明了该催化体系在各种溶剂中的反应性和效率,为合成化学中氧化过程的优化提供了有价值的信息 (Kim 等人,2013).

免疫传感器平台的电化学指示剂

4-二甲氨基安替比林已被描述为一种广泛的生化指示剂,用于稳定和增强免疫检测中的电极响应。本研究证明了其在传染病特异性诊断方面的潜力,突出了4-二甲氨基安替比林在开发高效灵敏的免疫传感器中的重要性 (Melo 等人,2022).

属性

IUPAC Name |

4-(dimethylamino)-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-19(2)14-8-6-12(7-9-14)15(20)18-17-11-13-5-3-4-10-16-13/h3-11H,1-2H3,(H,18,20)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBFIUXFHFMWGB-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49827482 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(dimethylamino)-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)

![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)